(3-((3-Cyclopropyl-1,2,4-oxadiazol-5-yl)methyl)piperidin-1-yl)(tetrahydrofuran-3-yl)methanone
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Description
(3-((3-Cyclopropyl-1,2,4-oxadiazol-5-yl)methyl)piperidin-1-yl)(tetrahydrofuran-3-yl)methanone is a useful research compound. Its molecular formula is C16H23N3O3 and its molecular weight is 305.378. The purity is usually 95%.
BenchChem offers high-quality (3-((3-Cyclopropyl-1,2,4-oxadiazol-5-yl)methyl)piperidin-1-yl)(tetrahydrofuran-3-yl)methanone suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about (3-((3-Cyclopropyl-1,2,4-oxadiazol-5-yl)methyl)piperidin-1-yl)(tetrahydrofuran-3-yl)methanone including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Photochemistry and Kinetics
- The photochemistry of oxadiazoline compounds and their fragmentation pathways in solution have been explored, highlighting the potential of these compounds in understanding chemical reactions under light exposure and the formation of novel structures like pyrazolines and cyclopropylenes from diazo compounds (Tae et al., 1999).
Anticancer and Antimicrobial Agents
- Research into the synthesis and molecular docking of 1,3-oxazole clubbed pyridyl-pyrazolines reveals their potential as anticancer and antimicrobial agents, indicating the utility of similar heterocyclic compounds in drug development (Katariya, Vennapu, & Shah, 2021).
Molecular Interactions with Receptors
- Studies on the molecular interaction of piperidinyl compounds with cannabinoid receptors offer insights into how structurally related compounds might interact with biological targets, contributing to the design of receptor-specific drugs (Shim et al., 2002).
Synthesis and Structural Analysis
- The synthesis and in vitro antimicrobial activity evaluation of piperidin-4-yl)methanone oxime derivatives underline the importance of structural modifications in enhancing biological activities, which could be pertinent to the exploration of the target compound's potential uses (Mallesha & Mohana, 2014).
properties
IUPAC Name |
[3-[(3-cyclopropyl-1,2,4-oxadiazol-5-yl)methyl]piperidin-1-yl]-(oxolan-3-yl)methanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H23N3O3/c20-16(13-5-7-21-10-13)19-6-1-2-11(9-19)8-14-17-15(18-22-14)12-3-4-12/h11-13H,1-10H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OYPUHGCLSWOYNN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CN(C1)C(=O)C2CCOC2)CC3=NC(=NO3)C4CC4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H23N3O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
305.37 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
(3-((3-Cyclopropyl-1,2,4-oxadiazol-5-yl)methyl)piperidin-1-yl)(tetrahydrofuran-3-yl)methanone |
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